REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[F:9][C:10]([F:24])([F:23])[O:11][C:12]1[CH:13]=[C:14]([CH2:18][CH2:19][C:20]([OH:22])=O)[CH:15]=[CH:16][CH:17]=1>>[F:23][C:10]([F:9])([F:24])[O:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][CH:17]=1)[C:20](=[O:22])[CH2:19][CH2:18]2
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Name
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|
Quantity
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37 mL
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
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|
Quantity
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12.4 g
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Type
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reactant
|
Smiles
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FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Crushed ice was then added
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Type
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EXTRACTION
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Details
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followed by extraction with diethyl ether
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Type
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WASH
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Details
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The combined organic phases were washed with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo at from 25 to 40° C. (yield 10.1 g)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC=1C=C2CCC(C2=CC1)=O)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |